molecular formula C58H105N16Na5O28S5 B001327 Colistin sodium methanesulfonate CAS No. 8068-28-8

Colistin sodium methanesulfonate

Cat. No.: B001327
CAS No.: 8068-28-8
M. Wt: 1749.8 g/mol
InChI Key: IQWHCHZFYPIVRV-UHFFFAOYSA-I
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Description

Monensin sodium is a polyether antibiotic derived from the bacterium Streptomyces cinnamonensis. It is widely used in veterinary medicine and animal husbandry, particularly in ruminant feed, to improve feed efficiency and control coccidiosis, a parasitic disease. Monensin sodium functions as an ionophore, facilitating the transport of monovalent cations across cell membranes, which disrupts ion gradients and affects cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Monensin sodium is typically synthesized through fermentation processes involving Streptomyces cinnamonensis. The fermentation broth is extracted with organic solvents, and the compound is purified through crystallization and chromatography techniques .

Industrial Production Methods: Industrial production of monensin sodium involves large-scale fermentation in bioreactors, followed by extraction and purification. The process is optimized for high yield and purity, ensuring the compound meets the required standards for veterinary use .

Chemical Reactions Analysis

Types of Reactions: Monensin sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Monensin sodium has a wide range of applications in scientific research:

Mechanism of Action

Monensin sodium acts as an ionophore, facilitating the transport of monovalent cations such as sodium and potassium across cell membranes. This disrupts ion gradients, leading to altered cellular processes and, ultimately, cell death in susceptible organisms. The compound’s ability to transport ions is due to its polyether structure, which forms stable complexes with cations .

Comparison with Similar Compounds

Monensin sodium is unique among ionophores due to its specific structure and ion transport capabilities. Similar compounds include:

Monensin sodium stands out for its specific use in veterinary medicine and its well-documented effects on ion transport and cellular processes .

Properties

Colistimethate is a surface active agent which penetrates into and disrupts the bacterial cell membrane. Colistimethate is polycationic and has both hydrophobic and lipophilic moieties. It interacts with the bacterial cytoplasmic membrane, changing its permeability. This effect is bactericidal. There is also evidence that polymyxins enter the cell and precipitate cytoplasmic components, primarily ribosomes.

CAS No.

8068-28-8

Molecular Formula

C58H105N16Na5O28S5

Molecular Weight

1749.8 g/mol

IUPAC Name

pentasodium;[2-[17-(1-hydroxyethyl)-22-[[2-[[3-hydroxy-2-[[2-(6-methyloctanoylamino)-4-(sulfonatomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfonatomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonate

InChI

InChI=1S/C58H110N16O28S5.5Na/c1-9-35(6)12-10-11-13-46(77)65-38(14-20-59-28-103(88,89)90)53(82)74-48(37(8)76)58(87)70-41(17-23-62-31-106(97,98)99)50(79)68-43-19-25-64-57(86)47(36(7)75)73-54(83)42(18-24-63-32-107(100,101)102)67-49(78)39(15-21-60-29-104(91,92)93)69-55(84)44(26-33(2)3)72-56(85)45(27-34(4)5)71-52(81)40(66-51(43)80)16-22-61-30-105(94,95)96;;;;;/h33-45,47-48,59-63,75-76H,9-32H2,1-8H3,(H,64,86)(H,65,77)(H,66,80)(H,67,78)(H,68,79)(H,69,84)(H,70,87)(H,71,81)(H,72,85)(H,73,83)(H,74,82)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102);;;;;/q;5*+1/p-5

InChI Key

IQWHCHZFYPIVRV-UHFFFAOYSA-I

SMILES

CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+]

12705-41-8

physical_description

Solid

Related CAS

12705-41-8 (Parent)

solubility

Appreciable

Synonyms

Colistinmethanesulfonic Acid;  Colimycin M;  Colimycin Sodium Methanesulfonate;  Colistimethate;  Colistin Sodium Methanesulfonate;  Colistin Sulfomethate;  Colistin Sulfomethate Sodium;  Colistin, Methyl Sulfate Sodium Salt;  Colistinat;  Coly-Mycin Injectab

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Sodium colistin methanesulfonate acts as a prodrug, converting to colistin in the body. Colistin, a cyclic polypeptide antibiotic, targets the bacterial cell membrane. Its amphipathic nature allows it to interact with the lipopolysaccharides and phospholipids within the membrane, disrupting its integrity and ultimately leading to bacterial cell death. [, ]

A: Sodium colistin methanesulfonate is a complex mixture of partially sulfomethylated derivatives of colistin. This makes defining a single molecular formula and weight challenging. Research often focuses on characterizing the composition of the mixture rather than a single entity. []

A: Sodium colistin methanesulfonate undergoes spontaneous hydrolysis in water-containing solutions, forming a mixture of partially sulfomethylated derivatives and colistin. [] The rate of hydrolysis can be influenced by factors such as pH and temperature.

ANone: Sodium colistin methanesulfonate is primarily known for its antimicrobial activity. There is limited research exploring its catalytic properties outside of its biological target.

ANone: While computational studies on colistin exist, research specifically using computational models for sodium colistin methanesulfonate is limited due to the complex nature of its structure and behavior in solution.

A: Research on colistin derivatives suggests that modifications to its structure, such as changes to the fatty acyl chain or the cyclic peptide portion, can impact its antibacterial activity, potency, and selectivity. []

A: One approach to enhance the delivery of colistin involves developing dextrin-colistin conjugates. These conjugates have shown promising results in preclinical studies, exhibiting improved pharmacokinetics, reduced toxicity, and targeted delivery compared to colistin sulfate. []

ANone: As with all pharmaceuticals, strict adherence to Safety, Health, and Environment (SHE) regulations is crucial when handling sodium colistin methanesulfonate. This includes appropriate personal protective equipment, waste disposal procedures, and adherence to guidelines for handling potent pharmaceuticals.

A: Sodium colistin methanesulfonate exhibits limited gastrointestinal absorption and is primarily administered intravenously. It undergoes hydrolysis to form colistin, which distributes to various tissues. Colistin is primarily excreted by the kidneys. [, ]

A: Sodium colistin methanesulfonate has shown efficacy against a range of multidrug-resistant Gram-negative bacteria, including strains of Pseudomonas, Escherichia coli, Klebsiella, and Acinetobacter baumanni. [, , ]

A: Yes, resistance to colistin is an emerging concern. Some mechanisms include modifications to the bacterial lipopolysaccharide structure, reducing its affinity for colistin. []

A: Renal toxicity is a known potential adverse effect of sodium colistin methanesulfonate treatment, as it is primarily excreted through the kidneys. [] Careful monitoring of renal function is necessary during treatment.

A: Research is ongoing to improve colistin delivery to specific targets, such as the central nervous system for treating meningitis. This includes investigating intrathecal or intraventricular administration routes. []

ANone: While research on colistin biomarkers is ongoing, currently, there are no widely established biomarkers used in clinical practice to predict efficacy or monitor treatment response.

A: Various analytical techniques are used to characterize the complex mixture of CMS, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS). []

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